(4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol
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Overview
Description
The compound (4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol is a complex organic molecule characterized by its unique structure, which includes an indole ring and multiple double bonds. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol typically involves multiple steps, including the formation of the indole ring and the introduction of the triene and diol functionalities. Common synthetic routes may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Triene System: This step may involve Wittig or Horner-Wadsworth-Emmons reactions to form the conjugated triene system.
Formation of the Diol: The diol functionality can be introduced through dihydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diol and triene functionalities. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reduction reactions can target the double bonds in the triene system, using reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of complex natural products and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding, while the triene system can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol: shares structural similarities with other indole-containing compounds, such as tryptophan and serotonin.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, with an indole ring and a hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its combination of an indole ring with a conjugated triene system and diol functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H31NO2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol |
InChI |
InChI=1S/C23H31NO2/c1-16(2)14-22(25)23(26)18(4)9-7-8-17(3)12-13-19-15-24-21-11-6-5-10-20(19)21/h5-6,9-12,14-15,22-26H,7-8,13H2,1-4H3/b17-12+,18-9+/t22-,23+/m0/s1 |
InChI Key |
RWUFSDSPFFBHHT-ITUBUZOLSA-N |
Isomeric SMILES |
CC(=C[C@@H]([C@@H](/C(=C/CC/C(=C/CC1=CNC2=CC=CC=C21)/C)/C)O)O)C |
Canonical SMILES |
CC(=CC(C(C(=CCCC(=CCC1=CNC2=CC=CC=C21)C)C)O)O)C |
Origin of Product |
United States |
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